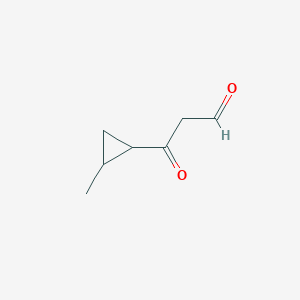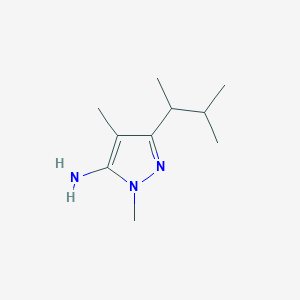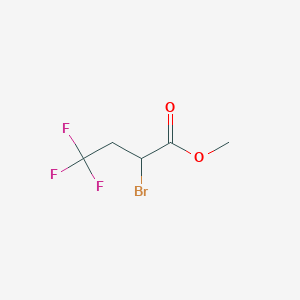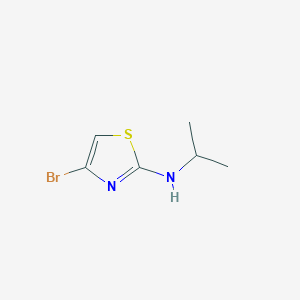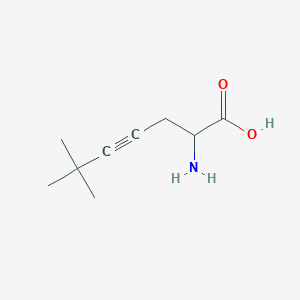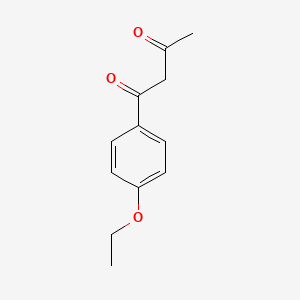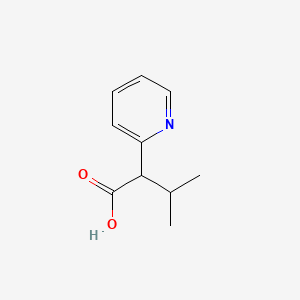
3-Methyl-2-(pyridin-2-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-(pyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, featuring a pyridine ring attached to the second carbon of the butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(pyridin-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-(pyridin-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-2-(pyridin-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The pyridine ring in its structure allows it to bind to various enzymes and receptors, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Methylbutanoic acid:
2-Pyridinecarboxylic acid: This compound contains a pyridine ring attached to a carboxylic acid group but lacks the additional methyl and butanoic acid moieties.
Uniqueness
3-Methyl-2-(pyridin-2-yl)butanoic acid is unique due to the presence of both the pyridine ring and the butanoic acid chain in its structure. This combination allows it to exhibit distinct chemical and biological properties compared to its similar compounds.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
3-methyl-2-pyridin-2-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7(2)9(10(12)13)8-5-3-4-6-11-8/h3-7,9H,1-2H3,(H,12,13) |
Clave InChI |
QCKQRZFWJGJMRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=CC=N1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



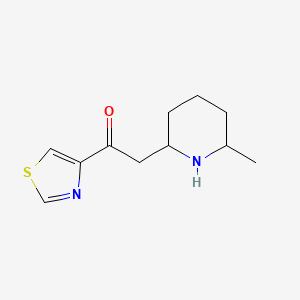
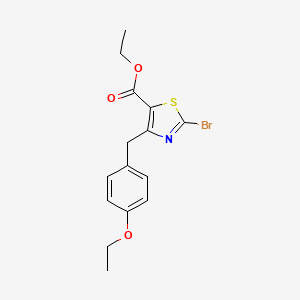
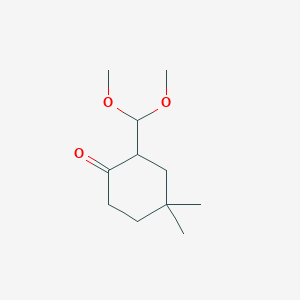
![4-(Pentan-3-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13075594.png)
![4-[(Pentan-2-yl)amino]benzamide](/img/structure/B13075606.png)
